molecular formula C11H12N2O3 B2539968 Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1036000-39-1

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2539968
CAS No.: 1036000-39-1
M. Wt: 220.228
InChI Key: YFKITICHACVSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 5-methylfuran-2-yl substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 3-position. The methylfuran substituent introduces an electron-rich heteroaromatic system, which may enhance interactions with biological targets or influence physicochemical properties like solubility and stability .

Properties

IUPAC Name

ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-6-8(12-13-9)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKITICHACVSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrazoles depending on the reagent used.

Scientific Research Applications

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and kinetic simulations provide insights into these interactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to electron-neutral/donating groups (e.g., phenyl in SI-50), likely due to steric and electronic effects during cyclization .
  • Methylfuran-containing derivatives may require specialized coupling agents for furan integration, as seen in furyl-substituted analogs .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Name Melting Point (°C) Molecular Weight Solubility (LogP)*
Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate Not reported 250.26 ~2.5 (estimated)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Not reported 261.24 ~2.8
Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate 84–86 292.33 ~3.9
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Not reported 264.25 ~2.7

*LogP values estimated using substituent contributions.

Key Observations :

  • Bulky substituents (e.g., p-tolyl in 3a) increase melting points due to enhanced crystal packing .
  • Polar groups (e.g., nitro, methoxy) reduce LogP, suggesting improved aqueous solubility compared to lipophilic groups like methylfuran .

Key Observations :

  • Ureido and sulfonamide substituents enhance antiviral activity by enabling covalent binding to cysteine residues .
  • Nitrophenyl derivatives target enzymatic pathways (e.g., pyrophosphatases), suggesting methylfuran analogs may need functionalization for similar efficacy .

Biological Activity

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound features a unique structure that combines a pyrazole ring with a furan moiety. Its molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of 206.20 g/mol. The compound is identified by CAS number 1036000-39-1.

Synthesis Methods

The synthesis typically involves:

  • Formation of Hydrazone : Reaction of 5-methylfurfural with hydrazine hydrate.
  • Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.
  • Esterification : The final product is obtained through esterification with ethyl chloroformate.

These methods highlight the compound's versatility in synthetic organic chemistry .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against various pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Inhibits growth of Candida albicans.

Minimum inhibitory concentration (MIC) values for the compound range from 2.50 to 20 µg/mL, indicating potent activity against these microorganisms .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies report DPPH scavenging percentages between 84.16% and 90.52%, suggesting its potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes, which may have therapeutic implications:

  • Acetylcholinesterase : Relevant for neurodegenerative diseases such as Alzheimer's.
  • α-Amylase : Important for managing diabetes by regulating carbohydrate metabolism.

These inhibitory effects suggest potential applications in treating cognitive disorders and metabolic syndromes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial and fungal strains; MIC values as low as 2.50 µg/mL.
Antioxidant ActivityDPPH scavenging activity between 84.16% and 90.52%.
Enzyme InhibitionEffective inhibition of acetylcholinesterase and α-amylase; potential for drug development.

In Vitro Cytotoxicity Assay

In vitro studies have also assessed the cytotoxicity of this compound against various cancer cell lines, revealing IC50 values that indicate moderate cytotoxic effects, suggesting further exploration in cancer treatment .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Binding to enzymes or receptors, altering their activity.
  • Potential modulation of signaling pathways related to inflammation and cellular stress responses.

Molecular docking studies provide insights into these interactions, enhancing our understanding of its pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.